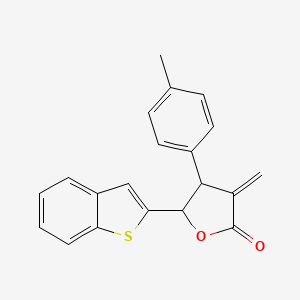
Antifungal agent 61
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 61 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that cause systemic infections, which can be life-threatening if not treated promptly.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 61 typically involves multiple steps, starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups that enhance antifungal activity, often through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include:
Bulk synthesis: Using high-capacity reactors to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization.
Quality control: Conducting rigorous testing to ensure the compound meets all regulatory standards.
化学反应分析
Types of Reactions: Antifungal Agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antifungal properties.
Reduction: Used to alter specific functional groups, making the compound more effective against certain fungi.
Substitution: Commonly used to introduce new functional groups that improve the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The primary product of these reactions is the modified this compound, which exhibits enhanced antifungal activity. By-products are typically removed during the purification process.
科学研究应用
Antifungal Agent 61 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research on fungal biology and pathogenesis.
Medicine: Investigated for its potential to treat systemic fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal diseases.
作用机制
Antifungal Agent 61 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungals, but this compound has unique structural features that enhance its binding affinity and specificity.
相似化合物的比较
Amphotericin B: Another polyene antifungal with a similar mechanism of action but higher toxicity.
Nystatin: Used primarily for topical applications due to its toxicity when administered systemically.
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis rather than binding to it.
Uniqueness: Antifungal Agent 61 stands out due to its broad-spectrum activity and lower toxicity compared to other polyenes. Its unique structural features allow for more effective binding to ergosterol, making it a potent antifungal agent with fewer side effects.
属性
分子式 |
C20H16O2S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
5-(1-benzothiophen-2-yl)-3-methylidene-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C20H16O2S/c1-12-7-9-14(10-8-12)18-13(2)20(21)22-19(18)17-11-15-5-3-4-6-16(15)23-17/h3-11,18-19H,2H2,1H3 |
InChI 键 |
UPNMURGBDVPTOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(OC(=O)C2=C)C3=CC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

furan-6-yl] nitrate](/img/structure/B12391928.png)

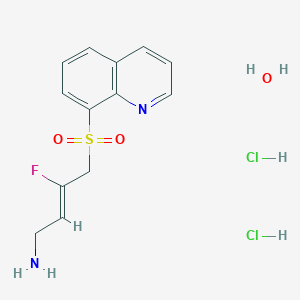


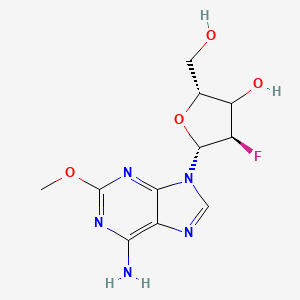
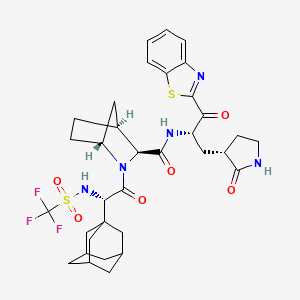
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
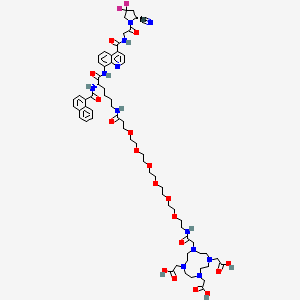
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
